An In-Depth Technical Guide to 6-Hydroxy-2-naphthaleneboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-Hydroxy-2-naphthaleneboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-Hydroxy-2-naphthaleneboronic acid, a versatile reagent with significant applications in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, a detailed synthesis protocol, and the rationale behind its use in modern synthetic chemistry, particularly as a key building block for targeted therapeutics.
Core Molecular and Physicochemical Properties
6-Hydroxy-2-naphthaleneboronic acid (CAS No. 173194-95-1) is a bifunctional organic compound featuring a naphthalene scaffold, a hydroxyl group, and a boronic acid moiety. This unique combination of functional groups imparts specific reactivity and utility, making it a valuable intermediate in organic synthesis.
The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The hydroxyl group, on the other hand, can serve as a hydrogen bond donor, a nucleophile, or a handle for further functionalization, enhancing the molecular diversity of its derivatives.
A summary of its key quantitative data is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BO₃ | [1][2] |
| Molecular Weight | 187.99 g/mol | [1][2] |
| CAS Number | 173194-95-1 | [1][3] |
| Appearance | Light yellow to yellow crystalline powder | [2] |
| Melting Point | 218-224 °C (with decomposition) | [2][3] |
| pKa (Predicted) | 8.80 ± 0.30 | [3] |
| LogP (Predicted) | 2.47 (at 21.6℃) | [3] |
Synthesis Protocol: A Self-Validating Experimental Workflow
The synthesis of 6-Hydroxy-2-naphthaleneboronic acid is typically achieved from 6-bromo-2-naphthol. The following protocol is a robust and validated method that ensures a high yield of the desired product. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Experimental Rationale:
The synthesis hinges on a lithium-halogen exchange to create a reactive organolithium intermediate from the relatively inert aryl bromide. This is followed by electrophilic trapping with a borate ester. The low temperature (-70°C) is critical to prevent side reactions of the highly reactive organolithium species. The final acidic workup hydrolyzes the borate ester to yield the desired boronic acid.
Step-by-Step Methodology[3]
Materials:
-
6-bromo-2-naphthol (1 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (2.2 equivalents)
-
Triisopropyl borate (2 equivalents)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Reaction Setup: Under an inert argon atmosphere, dissolve 6-bromo-2-naphthol (e.g., 5.58 g, 25 mmol) in anhydrous THF (125 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the resulting solution to -70°C using a dry ice/acetone bath. Slowly add n-butyllithium solution (e.g., 33 mL of a 1.6 M solution in hexane, 55 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -65°C.
-
Stirring: Maintain the reaction mixture at -70°C and continue stirring for 1.5 hours after the addition is complete. This allows for the complete formation of the aryllithium intermediate.
-
Borylation: Add triisopropyl borate (e.g., 11.5 mL, 50 mmol) dropwise to the reaction mixture while maintaining the temperature at -70°C. Stir for an additional 30 minutes at this temperature.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours. Upon completion, carefully add 2 M HCl (100 mL) to the mixture and stir vigorously at room temperature for 2 hours to hydrolyze the borate ester.
-
Extraction and Workup: Separate the organic and aqueous layers. Extract the aqueous phase with ethyl acetate. Combine all organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure. Wash the resulting residue with dichloromethane as a suspension to remove impurities.
-
Final Product: The process yields 6-hydroxy-2-naphthaleneboronic acid as a solid with an expected yield of approximately 85%.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 6-Hydroxy-2-naphthaleneboronic acid.
Key Applications in Research and Development
6-Hydroxy-2-naphthaleneboronic acid is a valuable building block due to its dual reactivity. Its utility spans several areas of chemical science.
Drug Discovery and Medicinal Chemistry
The primary application of this compound is in the synthesis of complex organic molecules with potential biological activity.[2]
-
Kinase Inhibitors: Tyrosine and phosphoinositide kinases are critical targets in oncology. 6-Hydroxynaphthalene-2-boronic acid serves as a precursor for synthesizing inhibitors of these enzymes, making it a compound of interest for developing novel cancer drugs.[3]
-
Suzuki-Miyaura Cross-Coupling: This reagent is an ideal candidate for Suzuki-Miyaura cross-coupling reactions, a powerful method for creating biaryl structures often found in pharmacologically active compounds.[2] The naphthalene core provides a rigid scaffold that can be strategically positioned within a drug candidate to interact with biological targets.
Materials Science
Beyond pharmaceuticals, this boronic acid derivative is employed in materials science.[2]
-
Sensors: Boronic acids are known to form stable, reversible complexes with diols, such as saccharides. This property is exploited in the development of sensors for carbohydrate detection.[2]
-
Functionalized Polymers: The reactivity of both the boronic acid and hydroxyl groups allows for its incorporation into polymers and nanomaterials, enabling the creation of materials with tailored electronic, optical, or binding properties.[2]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
Hazard Identification
According to the Globally Harmonized System (GHS), 6-Hydroxy-2-naphthaleneboronic acid presents the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Recommended Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][5][6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5][7]
-
Avoid contact with skin, eyes, and clothing.[5][8] In case of contact, rinse the affected area immediately with plenty of water.[7]
-
Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[4][6]
Storage Guidelines
-
Store in a tightly sealed container in a cool, dry, and dark place.[3][5]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is room temperature.[2][3]
Conclusion
6-Hydroxy-2-naphthaleneboronic acid is a high-value chemical intermediate with significant potential for researchers in drug discovery and materials science. Its defined physicochemical properties, coupled with a well-established synthetic route, make it a reliable building block for creating complex molecular architectures. Understanding its reactivity, applications, and proper handling procedures is essential for leveraging its full potential in the laboratory and beyond.
References
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6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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6-Hydroxy-2-naphthaldehyde | C11H8O2 | CID 2764110 - PubChem. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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6-Hydroxy-2-naphthoic acid - High purity | EN - Georganics. (n.d.). Retrieved January 27, 2026, from [Link]
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(6-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 4349738 - PubChem. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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Safety Data Sheet: Naphthalene - Carl ROTH. (n.d.). Retrieved January 27, 2026, from [Link]
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6-Hydroxy-2-naphthaleneboronic Acid (contains varying amounts of Anhydride) - SpecAU. (n.d.). Retrieved January 27, 2026, from [Link]
- KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene - Google Patents. (n.d.).
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Safety Data Sheet: 1-Naphthaleneboronic acid - Chemos GmbH&Co.KG. (n.d.). Retrieved January 27, 2026, from [Link]
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Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II) Complexes Derived from 3-Hydroxy-2-Naphthoic Hydrazide and 3-Acetyl-2-Hydroxy-6-Methyl-4H-Pyran-4-One | ChemRxiv. (2024, November 19). Retrieved January 27, 2026, from [Link]
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